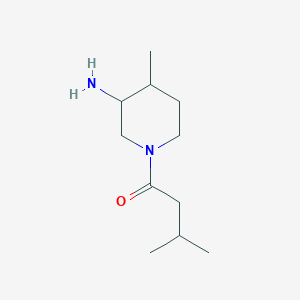
4-Methyl-2-phenyl-1-(piperidin-4-YL)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-phenyl-1-(piperidin-4-yl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of applications in medicinal chemistry and pharmaceutical industries. This compound is characterized by the presence of a piperazine ring substituted with a methyl group at the 4-position and a phenyl group at the 2-position, along with a piperidin-4-yl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-phenyl-1-(piperidin-4-yl)piperazine can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines . Another method includes the aza-Michael addition between protected 1,2-diamines and 2-bromoethyldiphenylsulfonium triflate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as basification, extraction with dichloromethane, and drying over anhydrous sodium sulfate .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-phenyl-1-(piperidin-4-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized piperazine derivatives, while substitution reactions can produce various substituted piperazine compounds.
Scientific Research Applications
4-Methyl-2-phenyl-1-(piperidin-4-yl)piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methyl-2-phenyl-1-(piperidin-4-yl)piperazine involves its interaction with specific molecular targets and pathways. Piperazine derivatives are known to bind to various receptors and enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-(piperidin-4-yl)piperazine: This compound is similar in structure but lacks the phenyl group at the 2-position.
4-Methyl-1-(piperidin-4-yl)piperazine: Similar but without the phenyl group at the 2-position.
Uniqueness
4-Methyl-2-phenyl-1-(piperidin-4-yl)piperazine is unique due to the presence of both the phenyl and piperidin-4-yl groups, which may confer distinct chemical and biological properties compared to other piperazine derivatives .
Properties
Molecular Formula |
C16H25N3 |
|---|---|
Molecular Weight |
259.39 g/mol |
IUPAC Name |
4-methyl-2-phenyl-1-piperidin-4-ylpiperazine |
InChI |
InChI=1S/C16H25N3/c1-18-11-12-19(15-7-9-17-10-8-15)16(13-18)14-5-3-2-4-6-14/h2-6,15-17H,7-13H2,1H3 |
InChI Key |
XKXGVLNUARUGMT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(C(C1)C2=CC=CC=C2)C3CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Thiophen-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13223239.png)
![1-{[1-(3-Methylthiophen-2-yl)ethyl]amino}propan-2-ol](/img/structure/B13223248.png)
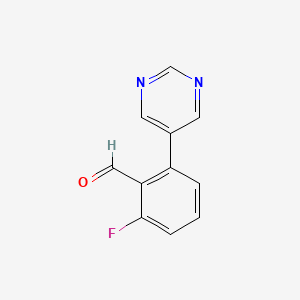
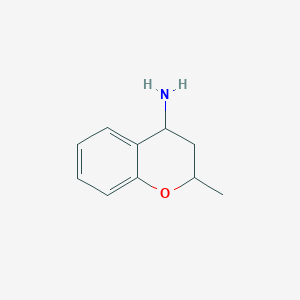
![3-[(2-Amino-3,3-dimethylbutanamido)methyl]-5-methylhexanoic acid](/img/structure/B13223263.png)

![1-[(2-Amino-3-methylbutyl)sulfanyl]-4-fluorobenzene](/img/structure/B13223290.png)
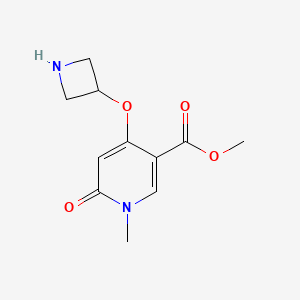
![1-{[(Benzyloxy)carbonyl]amino}-3,3,5,5-tetramethylcyclohexane-1-carboxylic acid](/img/structure/B13223295.png)
![1-[2-Amino-1-(3-hydroxyphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13223303.png)

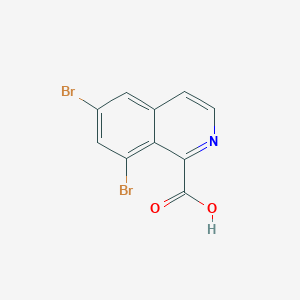
![6-Methyl-4-[(pyrrolidin-2-yl)methoxy]-2H-pyran-2-one](/img/structure/B13223317.png)
